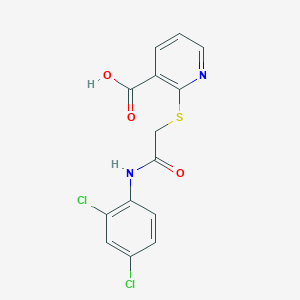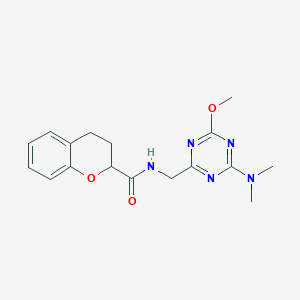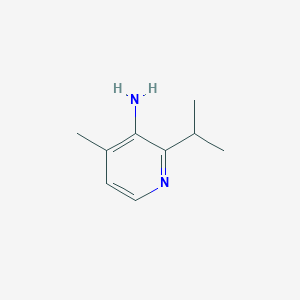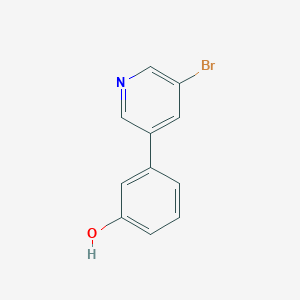
2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide is a complex organic compound featuring an adamantane moiety, a phenyl group, and a ureido linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is functionalized to introduce a urea group.
Coupling with Phenyl Derivative: The functionalized adamantane is then coupled with a phenyl derivative under specific conditions to form the ureido linkage.
Introduction of the Acetamide Group: Finally, the acetamide group is introduced through a reaction with 2-methoxyethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane moiety.
Reduction: Reduction reactions may target the ureido linkage or the acetamide group.
Substitution: Substitution reactions can occur at the phenyl group or the methoxyethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the ureido and acetamide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-hydroxyethyl)acetamide
- 2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-ethoxyethyl)acetamide
Uniqueness
The unique combination of the adamantane moiety, ureido linkage, and methoxyethyl side chain distinguishes 2-(4-(3-((1R,3s)-adamantan-1-yl)ureido)phenyl)-N-(2-methoxyethyl)acetamide from similar compounds
Propriétés
IUPAC Name |
2-[4-(1-adamantylcarbamoylamino)phenyl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O3/c1-28-7-6-23-20(26)11-15-2-4-19(5-3-15)24-21(27)25-22-12-16-8-17(13-22)10-18(9-16)14-22/h2-5,16-18H,6-14H2,1H3,(H,23,26)(H2,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAFDNVPJXYDHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CC=C(C=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(p-tolyl)methanone](/img/structure/B2359651.png)
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-bromophenyl)hydrazone]](/img/structure/B2359652.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2359654.png)



![Pyridin-4-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B2359664.png)


![{5-(hydroxymethyl)-1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B2359669.png)


